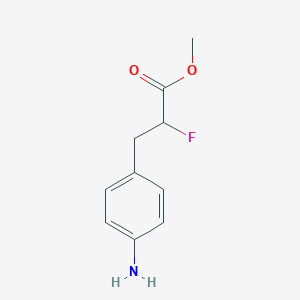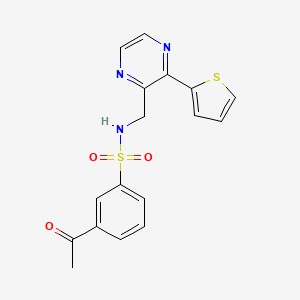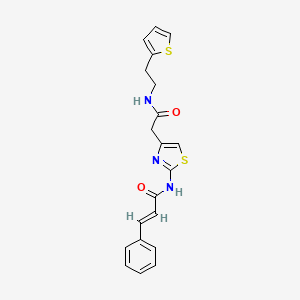
Methyl 3-(4-aminophenyl)-2-fluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound would likely be a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. Its structure would include a methyl group (-CH3), a fluorine atom (-F), and a 4-aminophenyl group attached to a propanoate backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atom and the 4-aminophenyl group. The exact method would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity could be studied using various techniques, including spectrophotometric or electrochemical methods .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .科学的研究の応用
Cross-Coupling Reactions
Cross-coupling of remote meta-C–H bonds directed by a U-shaped template is a significant application area for compounds like Methyl 3-(4-aminophenyl)-2-fluoropropanoate. Wan, L., Dastbaravardeh, N., Li, G., and Yu, J.-Q. (2013) developed meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using an easily removable nitrile template. The combination of a weakly coordinating U-shaped template and mono-protected amino acid ligand was crucial for the cross-coupling of C–H bonds with organoborons, indicating the compound's potential in facilitating complex organic synthesis processes L. Wan, Navid Dastbaravardeh, Gang Li, jin-quan yu, 2013.
Anticancer Drug Synthesis
The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes has been explored for their potential as anticancer drugs. Basu Baul, T. S., Basu, S., Vos, D., and Linden, A. (2009) conducted a study where potassium 2-{[(2Z)-(3-hydroxy-1-methyl-2-butenylidene)]amino}-4-methyl-pentanoate and other derivatives underwent reactions to yield these complexes, which showed promising cytotoxicity against various human tumor cell lines. This research underscores the compound's utility in developing new anticancer treatments T. S. Basu Baul, Smita Basu, D. Vos, A. Linden, 2009.
Synthetic Methodologies
Research on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters by Drewes, S., Emslie, N., Field, J., Khan, A., and Ramesar, N. (1992), highlights the utility of this compound derivatives in resolving racemic mixtures. This work is crucial for the preparation of enantiomerically pure compounds, vital in pharmaceutical research S. Drewes, N. Emslie, J. Field, A. Khan, Niyum Ramesar, 1992.
Antitumor Activities
Wang, Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, showcasing its antitumor activities in vitro. This highlights the compound's relevance in synthesizing novel agents with potential anticancer effects, indicating a broad scope for research in therapeutic applications Wang Yuan-chao, 2011.
作用機序
Target of Action
Compounds with similar structures, such as 3-(4-aminophenyl)propionic acid, have been used in solution phase peptide synthesis .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have shown a variety of biological activities including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
For instance, indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have shown a variety of biological activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(4-aminophenyl)-2-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGCQMKFXQSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)
![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)


![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)


![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

